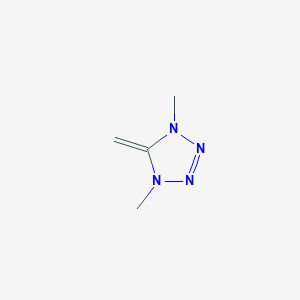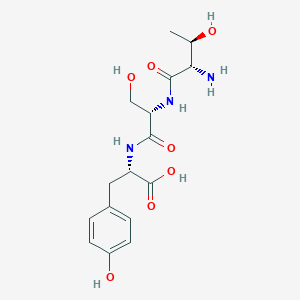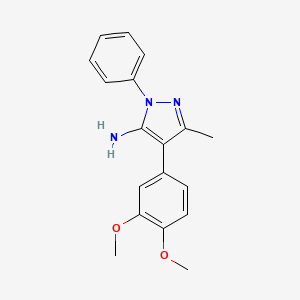![molecular formula C15H29NO4 B14263976 Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate CAS No. 132042-66-1](/img/structure/B14263976.png)
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate is a chemical compound with a unique structure that includes a decyl chain, a hydroxymethyl group, and an amino group attached to a butanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate typically involves the reaction of decyl alcohol with 4-[(hydroxymethyl)amino]-4-oxobutanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction of the starting materials, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific nucleophile used in the reaction.
科学研究应用
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
作用机制
The mechanism of action of Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its hydroxymethyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
- Decyl 4-aminobutanoate
- Decyl 4-hydroxybutanoate
- Decyl 4-oxobutanoate
Uniqueness
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate is unique due to the presence of both a hydroxymethyl group and an amino group on the butanoate backbone. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that lack one of these functional groups.
属性
CAS 编号 |
132042-66-1 |
|---|---|
分子式 |
C15H29NO4 |
分子量 |
287.39 g/mol |
IUPAC 名称 |
decyl 4-(hydroxymethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-12-20-15(19)11-10-14(18)16-13-17/h17H,2-13H2,1H3,(H,16,18) |
InChI 键 |
JSOKFJUFGONROY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)CCC(=O)NCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
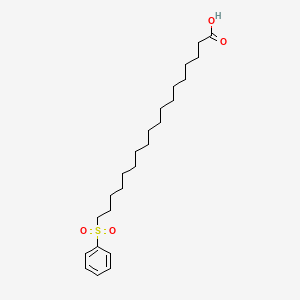
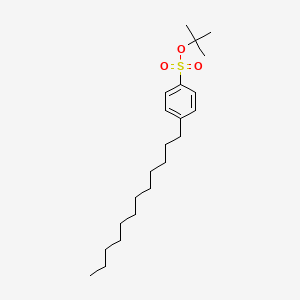

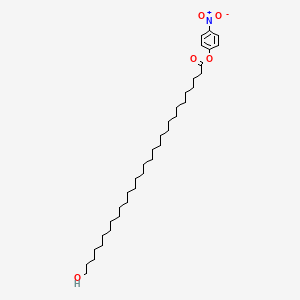
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
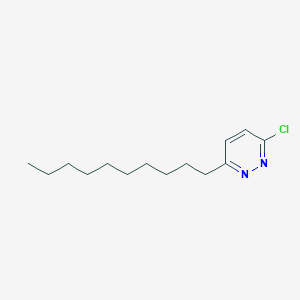
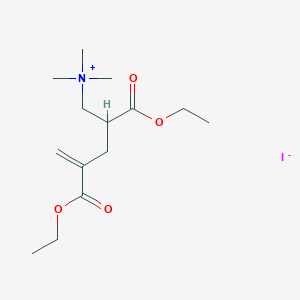
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)

